molecular formula C21H21N3O4S B5529451 2-(quinolin-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(quinolin-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B5529451
M. Wt: 411.5 g/mol
InChI Key: OKKYMJZFJHIJIJ-WSDLNYQXSA-N
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Description

2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a sulfanyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Quinoline Derivative: The initial step involves the synthesis of a quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

    Introduction of Sulfanyl Group: The quinoline derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group at the 2-position of the quinoline ring.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine or a hydrazine derivative to form the hydrazide linkage.

    Condensation Reaction: Finally, the hydrazide compound undergoes a condensation reaction with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline ring.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazide linkage may also interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(quinolin-2-ylsulfanyl)acetohydrazide
  • 2-(quinolin-2-ylsulfanyl)acetaldehyde
  • (quinolin-2-ylsulfanyl)-acetic acid

Uniqueness

2-(quinolin-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the trimethoxyphenyl group, which imparts additional chemical properties and potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-quinolin-2-ylsulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-17-10-14(11-18(27-2)21(17)28-3)12-22-24-19(25)13-29-20-9-8-15-6-4-5-7-16(15)23-20/h4-12H,13H2,1-3H3,(H,24,25)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKYMJZFJHIJIJ-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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